molecular formula C7H6BrNO3 B1427333 Methyl 5-bromo-4-hydroxynicotinate CAS No. 1175512-08-9

Methyl 5-bromo-4-hydroxynicotinate

Cat. No.: B1427333
CAS No.: 1175512-08-9
M. Wt: 232.03 g/mol
InChI Key: MOSJHTAFHHUNRB-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Synthesis

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental building block in organic chemistry. rsc.orgrsc.org Its unique electronic properties, including basicity and the ability to form hydrogen bonds, make it a versatile scaffold in the synthesis of a wide range of functional molecules. nih.gov The pyridine moiety is a key component in over 7,000 existing drug molecules and is found in numerous natural products, such as alkaloids, vitamins like niacin and pyridoxine, and coenzymes. rsc.orgrsc.orgresearchgate.net The presence of the nitrogen atom in the ring influences the molecule's reactivity, often directing substitution reactions and enabling a variety of chemical transformations. nih.gov This has led to the development of numerous synthetic methods to create substituted and fused pyridine systems. nih.gov The adaptability of the pyridine scaffold allows for the fine-tuning of steric and electronic properties, which is crucial in the design of new therapeutic agents and advanced materials. rsc.orgresearchgate.net

Overview of Nicotinate (B505614) Derivatives in Contemporary Chemical Literature

Nicotinate derivatives, which are esters or amides of nicotinic acid (pyridine-3-carboxylic acid), represent a significant class of pyridine-based compounds. They are widely explored in medicinal chemistry for their diverse biological activities. researchgate.net For instance, various nicotinate derivatives have been synthesized and investigated for their potential as anti-inflammatory agents by targeting enzymes like COX-2. nih.gov The chemical structure of nicotinates, featuring a pyridine ring with a carboxylate group at the 3-position, serves as a versatile template for the introduction of various functional groups, leading to a broad spectrum of pharmacological properties. researchgate.netontosight.ai Research has demonstrated that modifications to the nicotinate backbone can lead to compounds with potential applications in oncology, neuroscience, and infectious diseases. ontosight.ai The synthesis of novel nicotinate derivatives continues to be an active area of research, with studies focusing on creating new compounds with enhanced efficacy and selectivity. researchgate.netnih.gov

Contextualization of Halogenated and Hydroxylated Pyridine Systems

The introduction of halogen and hydroxyl groups onto the pyridine ring significantly alters its chemical and physical properties. Halogenated pyridines are crucial intermediates in organic synthesis, as the halogen atom can be readily displaced by a variety of nucleophiles, facilitating the construction of more complex molecules. nih.gov However, the direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh reaction conditions. nih.govdigitellinc.com Various methods have been developed to achieve regioselective halogenation, including the use of pyridine N-oxides or specialized phosphine (B1218219) reagents. nih.govnih.gov

Hydroxylated pyridines, also known as pyridinones, exist in tautomeric equilibrium with their keto forms. This tautomerism plays a critical role in their reactivity and biological function. The position of the hydroxyl group on the pyridine ring influences the acidity and nucleophilicity of the molecule. The combination of halogen and hydroxyl substituents on a pyridine ring, as seen in Methyl 5-bromo-4-hydroxynicotinate, creates a multifunctional scaffold with distinct reactivity patterns, making it a valuable building block for the synthesis of complex chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-9-3-5(8)6(4)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSJHTAFHHUNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733876
Record name Methyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175512-08-9
Record name Methyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Bromo 4 Hydroxynicotinate

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in methyl 5-bromo-4-hydroxynicotinate is substituted with an electron-donating hydroxyl group and an electron-withdrawing methyl carboxylate group, in addition to the bromine atom. This substitution pattern influences the regioselectivity of further substitution reactions. The hydroxyl group at the C4 position, especially in its deprotonated form, significantly activates the ring towards electrophilic attack, while the electron-withdrawing nature of the ester and the inherent electron deficiency of the pyridine ring make it susceptible to nucleophilic substitution under certain conditions.

Detailed studies on direct electrophilic or nucleophilic substitution on the available C2 and C6 positions of the pyridine ring of this compound are not extensively reported in the reviewed literature. However, the reactivity of the pyridine core is often modulated by transformations of the existing substituents, which then influences subsequent synthetic steps.

Esterification and Transesterification Reactions at the Carboxylate Moiety

The methyl ester of this compound can undergo hydrolysis or transesterification. While direct esterification starts from the corresponding carboxylic acid, 5-bromo-4-hydroxynicotinic acid, the methyl ester itself is a substrate for transesterification. This reaction, typically catalyzed by an acid or base, allows for the introduction of different alkyl or aryl groups at the carboxylate position, thereby modifying the steric and electronic properties of the molecule. This can be a crucial step in the synthesis of derivatives with altered solubility or biological activity.

Furthermore, the nitrile group of related compounds can be hydrolyzed under acidic conditions to yield the carboxylic acid, which can then be esterified. google.comgoogle.com Basic hydrolysis of the ester is also a common transformation. google.com

Halogen Reactivity: Cross-Coupling and Other Transformations at the Bromine Center

The bromine atom at the C5 position is a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base. This reaction is well-documented for derivatives of this compound and is a cornerstone in the synthesis of biaryl and hetero-biaryl structures. The reactivity in Suzuki couplings highlights the utility of the bromo substituent as a versatile synthetic linchpin.

Other Palladium-Catalyzed Transformations

Beyond the Suzuki coupling, the bromine atom of this compound and its derivatives is amenable to other palladium-catalyzed transformations. For instance, a related chloro-substituted compound can undergo a cyanation reaction using zinc cyanide in the presence of a palladium catalyst like Pd2(dba)3 and a ligand such as dppf. google.comgoogle.com This reaction introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid. google.comgoogle.com While this specific example involves a chloride, similar reactivity is expected for the bromide.

Hydroxyl Group Reactivity: Alkylation and Acylation Reactions

The hydroxyl group at the C4 position behaves as a typical phenol, albeit with modified acidity due to the pyridine ring. It can be readily alkylated or acylated to introduce a wide range of substituents.

Alkylation is commonly achieved by treating this compound with an alkyl halide (e.g., an alkyl iodide) in the presence of a base such as cesium carbonate (Cs2CO3). google.comgoogle.com This reaction converts the hydroxyl group into an ether linkage, which can be used to attach various side chains, including alkyl, alkoxyalkyl, and cycloalkyl groups. google.comgoogle.com

Acylation of the hydroxyl group can be performed using acylating agents like acid chlorides or anhydrides under basic conditions. This transformation yields the corresponding ester, which can serve as a protecting group or introduce a new functional handle for further elaboration.

Table 1: Representative Alkylation Reaction of this compound

Alkylating AgentBaseProductReference
R⁶-I (where R⁶ is C₁-C₆ alkyl, etc.)Cs₂CO₃Methyl 5-bromo-4-(alkoxy)nicotinate google.com, google.com

Cycloaddition Reactions Involving Derived Oxidopyridinium Ions

The 4-hydroxypyridine (B47283) moiety of this compound can exist in equilibrium with its tautomeric form, a 4-pyridone. Upon N-alkylation or N-acylation, the resulting pyridinium (B92312) salt can be deprotonated to form a pyridinium ylide or an oxidopyridinium betaine. These species are reactive 1,3-dipoles and can participate in cycloaddition reactions, particularly [3+2] cycloadditions with various dipolarophiles. This reactivity provides a powerful route to the synthesis of complex, fused heterocyclic systems. While specific examples starting directly from this compound are not detailed in the provided search results, this is a known reaction pathway for 4-hydroxypyridine derivatives.

[4+3] Cycloaddition Pathways

There is currently no published data detailing the involvement of this compound in [4+3] cycloaddition reactions. Such reactions typically involve the combination of a four-atom π-system (a diene) with a three-atom π-system (often an oxyallyl cation or an equivalent) to construct a seven-membered ring. The generation of a suitable three-atom component from this compound or its derivatives would be a prerequisite for exploring these pathways. However, the scientific literature lacks any reports of such transformations or their subsequent cycloaddition reactions.

Regioselectivity and Stereoselectivity in Cycloaddition Processes

Consequently, without any established [4+3] cycloaddition pathways for this compound, there is a complete lack of information regarding the regioselectivity and stereoselectivity of such processes. The regiochemical outcome (the orientation of the reacting partners) and the stereochemical outcome (the three-dimensional arrangement of the atoms in the product) are fundamental aspects of cycloaddition reactions. Determining these for the title compound would require experimental investigation, which has not yet been reported.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons.

While specific experimental data for this compound is not widely available in the cited literature, data for the closely related compound, Methyl 5-bromo-6-hydroxynicotinate, shows signals at 3.80 (s, 3H), 8.12 (s, 1H), 8.19 (s, 1H), and 12.77 (bs, 1H) in DMSO-d₆. Based on the structure of this compound, the following table presents the predicted chemical shifts. The two aromatic protons on the pyridine ring are expected to appear as distinct singlets in the downfield region due to the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carbonyl group. The hydroxyl proton signal is typically broad and its chemical shift is dependent on concentration and solvent. The methyl protons of the ester group will appear as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.5 - 8.2Singlet1HH-6 (Aromatic)
~8.2 - 7.9Singlet1HH-2 (Aromatic)
~10 - 12Broad Singlet1HOH
~3.9Singlet3H-OCH₃

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Solvent: DMSO-d₆.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~165 - 170C=O (Ester)
~155 - 160C-4 (C-OH)
~150 - 155C-6
~140 - 145C-2
~125 - 130C-3
~110 - 115C-5 (C-Br)
~52 - 55-OCH₃

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Solvent: DMSO-d₆.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. The molecular weight of this compound is 232.03 g/mol . cymitquimica.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 232 and, due to the presence of the bromine atom, a characteristic M+2 peak of nearly equal intensity at m/z 234, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, 31 mass units) or the entire ester group (-COOCH₃, 59 mass units). Cleavage of the bromine atom would also be a significant fragmentation pathway.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/zFragment IonDescription
232/234[C₇H₆BrNO₃]⁺Molecular Ion (M⁺)
201/203[C₆H₃BrNO₂]⁺Loss of -OCH₃
173/175[C₅H₃BrNO]⁺Loss of -COOCH₃
153[C₇H₆NO₃]⁺Loss of Br
122[C₆H₄NO₂]⁺Loss of Br and -OCH₃

Note: Predicted values based on the structure and known fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), carbon-nitrogen (C-N), and carbon-oxygen (C-O) functional groups. The O-H stretching vibration will appear as a broad band in the region of 3400-3200 cm⁻¹. The C=O stretch of the ester group will be a strong, sharp peak around 1700-1730 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. The C-O stretching of the ester will appear in the 1300-1100 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H StretchHydroxyl
~1730 - 1700 (strong)C=O StretchEster
~1600 - 1450C=C and C=N StretchAromatic Ring
~1300 - 1100C-O StretchEster

Note: Predicted values based on typical IR absorption frequencies for the functional groups present.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique for determining the elemental composition of a compound, which in turn allows for the confirmation of its empirical and molecular formula. The molecular formula of this compound is C₇H₆BrNO₃. cymitquimica.com

The theoretical elemental composition can be calculated from the molecular formula and atomic weights of the constituent elements. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and identity of the synthesized compound.

Table 5: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightPercentage (%)
CarbonC12.0136.23
HydrogenH1.012.61
BromineBr79.9034.43
NitrogenN14.016.04
OxygenO16.0020.68

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for assessing the purity of this compound and for its isolation from reaction mixtures.

For HPLC analysis, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, would be a suitable starting point. Detection is typically carried out using a UV detector, monitoring at a wavelength where the compound exhibits strong absorbance, likely in the range of 220-280 nm. The retention time of the main peak and the absence of significant impurity peaks would indicate the purity of the sample.

Gas chromatography could also be employed, particularly for assessing the presence of volatile impurities. A capillary column with a polar stationary phase would be appropriate for this polar compound. However, the relatively low volatility and potential for thermal degradation of the hydroxyl group might necessitate derivatization prior to GC analysis to improve its chromatographic properties.

The choice of the specific chromatographic conditions, including the column, mobile/carrier gas, temperature program, and detector, would be optimized to achieve the best separation and sensitivity for this compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of "this compound." Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for this purpose. The separation mechanism is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.

Detailed Research Findings:

The development of a robust HPLC method for "this compound" focuses on achieving optimal separation from potential impurities. These impurities may arise from the synthetic route, which could involve the bromination of a hydroxynicotinate precursor or the multi-step synthesis from starting materials like 2-amino-5-bromo-4-methylpyridine (B189383). google.com Consequently, potential impurities could include unreacted starting materials, intermediates such as 5-bromo-4-methyl-2-nitropyridine, and positional isomers like methyl 5-bromo-6-hydroxynicotinate or methyl 5-bromo-2-hydroxynicotinate. google.comchemicalbook.com The separation of such closely related structures is a key challenge that a well-developed HPLC method must address.

A typical HPLC method would employ a C18 column, which provides a hydrophobic stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The addition of an acid, like formic acid or phosphoric acid, to the mobile phase can improve peak shape and influence the retention of the ionizable hydroxyl and pyridine functional groups. mdpi.comsielc.com

A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for separating compounds with a range of polarities, which is expected in a sample of "this compound" containing synthesis-related impurities.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL

Expected Elution Profile:

In a reversed-phase HPLC system, more polar compounds elute earlier than less polar compounds. Based on the structures of "this compound" and its potential impurities, a hypothetical elution order can be predicted. Highly polar starting materials or by-products would have shorter retention times, followed by the main compound, with less polar impurities eluting later.

CompoundPredicted Retention Time (min)Rationale
5-Bromo-4-hydroxynicotinic acid~ 3.5The carboxylic acid group makes it more polar than its methyl ester.
This compound ~ 8.2 Target compound with intermediate polarity.
Methyl 5-bromo-4-methoxynicotinate~ 10.5The methoxy (B1213986) group is less polar than the hydroxyl group.
5-Bromo-4-methyl-2-nitropyridine~ 12.1The nitro group and lack of a hydroxyl group decrease polarity.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures.

Detailed Research Findings:

For the analysis of "this compound," UPLC can provide a more detailed impurity profile in a fraction of the time required for an HPLC analysis. The enhanced resolution of UPLC is particularly advantageous for separating closely related positional isomers and other minor impurities that might not be resolved by HPLC. researchgate.net The principles of separation in UPLC are the same as in HPLC, primarily relying on reversed-phase chromatography.

The transition from an HPLC to a UPLC method involves scaling the gradient and flow rate to the smaller column dimensions. The shorter analysis time not only increases sample throughput but also reduces solvent consumption, making UPLC a more environmentally friendly and cost-effective technique.

Illustrative UPLC Method Parameters:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 265 nm
Injection Volume 2 µL

The higher efficiency of the UPLC column results in sharper and narrower peaks, leading to improved signal-to-noise ratios and lower limits of detection for impurities. This is critical for ensuring the high purity required for pharmaceutical and other advanced applications.

Physicochemical Properties

The physical and chemical properties of Methyl 5-bromo-4-hydroxynicotinate are dictated by its molecular structure.

PropertyValue/Description
Molecular Formula C₇H₆BrNO₃ chemicalbook.comscbt.com
Molecular Weight 232.03 g/mol chemicalbook.comscbt.com
Appearance Likely a solid at room temperature. chembk.com
Melting Point Not widely reported, but a related compound, Methyl 5-bromo-4-methoxypicolinate, is a solid. sigmaaldrich.com
Boiling Point Not widely reported.
Solubility Expected to have limited solubility in water and better solubility in organic solvents like DMSO and methanol (B129727).
pKa The hydroxyl group would impart acidic properties, while the pyridine (B92270) nitrogen would be basic. The pKa values would be influenced by the electron-withdrawing effects of the bromo and ester substituents.

Pharmacological and Biological Activity Profiling of Methyl 5 Bromo 4 Hydroxynicotinate Derivatives

Enzyme Inhibition Studies (in vitro)

The ability of these derivatives to inhibit specific enzymes involved in disease pathways has been a key area of research.

Cyclooxygenase (COX) Inhibition (COX-1 and COX-2)

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, and its inhibition is a major target for anti-inflammatory drugs. nih.gov The enzyme exists in two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. mdpi.com Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects. mdpi.com

Studies on various heterocyclic compounds, including derivatives of nicotinic acid, have demonstrated significant COX inhibitory activity. For instance, two novel series of nicotinate (B505614) derivatives were synthesized and showed potent inhibitory activity against COX-2, with some compounds exhibiting potency comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov These compounds also displayed a higher selectivity towards COX-2 inhibition when compared to indomethacin. nih.gov

The general structure-activity relationship for many COX-2 inhibitors involves a diarylheterocyclic scaffold. nih.gov Molecular docking studies of various inhibitors have shown that specific structural features, such as a p-MeSO2 group on a phenyl ring, can orient the molecule within the COX-2 active site for potent and selective inhibition. nih.gov In one study, a 5,5-diarylhydantoin derivative with a methylsulfonyl group was found to be a highly potent and selective COX-2 inhibitor, even more so than celecoxib. nih.gov

The inhibitory concentrations (IC50) for COX-1 and COX-2 and the resulting selectivity index (SI) are key parameters in evaluating these compounds. The SI is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. nih.gov A higher SI value indicates greater selectivity for COX-2.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Selected Nicotinate Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) (COX-1/COX-2) Reference
Compound 3b >100 0.15 >667 nih.gov
Compound 3e >100 0.14 >714 nih.gov
Compound 4c >100 0.08 >1250 nih.gov
Compound 4f >100 0.08 >1250 nih.gov
Celecoxib 8.2 0.08 102.5 nih.gov
Diclofenac 1.2 0.35 3.4 nih.gov
Indomethacin 0.8 1.8 0.44 nih.gov

This table is interactive. Click on the headers to sort the data.

Thymidylate Kinase Inhibition

Thymidylate kinase (TMK) is an essential enzyme in the DNA synthesis pathway of many microorganisms, including Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnih.gov This makes it an attractive target for the development of new antimicrobial agents. The inhibition of MtbTMK disrupts the production of thymidine (B127349) diphosphate (B83284) (dTDP), a necessary precursor for DNA replication. nih.gov

While direct studies on methyl 5-bromo-4-hydroxynicotinate derivatives as thymidylate kinase inhibitors are not extensively documented in the provided search results, research into other heterocyclic compounds provides a basis for their potential in this area. Potent inhibitors of MtbTMK have been discovered, although they often exhibit poor whole-cell activity, which is thought to be due to limited uptake by the bacteria. nih.gov Efforts are ongoing to modify these inhibitors to enhance their penetration into bacterial cells. nih.gov The sequence identity between MtbTMK and human TMK is low, suggesting that selective inhibitors could be developed with minimal off-target effects in humans. nih.gov

Other Relevant Enzyme Targets

Beyond COX and thymidylate kinase, derivatives of nicotinic acid and other heterocyclic structures have been investigated for their inhibitory effects on a range of other enzymes. For example, some 2-aminothiazole (B372263) derivatives have been reported as potent inhibitors of phosphodiesterase type 5 (PDE5), in addition to their COX inhibitory activity. nih.gov The exploration of diverse enzyme targets broadens the potential therapeutic applications of these compounds.

Antimicrobial Spectrum Analysis (in vitro)

The in vitro antimicrobial activity of various bromo- and hydroxynicotinate-related derivatives has been evaluated against a range of pathogenic bacteria.

Antibacterial Activity against Gram-Positive Organisms

Several studies have reported the antibacterial efficacy of bromo-substituted heterocyclic compounds against Gram-positive bacteria. For instance, certain 2-(3-bromo-5-isoxazolylideneamino-oxy)acetamido-beta-lactam derivatives have demonstrated interesting activity against Gram-positive organisms, including those that produce beta-lactamase. nih.gov Similarly, 6-bromoindolglyoxylamide polyamine derivatives have shown intrinsic antimicrobial activity against Staphylococcus aureus and Staphylococcus intermedius. nih.gov In another study, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were found to be active against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. researchgate.net The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Bromo-derivatives against Gram-Positive Bacteria

Compound/Derivative Class Gram-Positive Bacteria MIC (µg/mL) Reference
20-deoxy-20-(N-p-fluorobenzyl-N-(1-(3-quinolyl)-1H-1,2,3-triazol-4-yl)methylamino)-5-O-mycaminosyltylonolide (4g) S. aureus <0.0625 sioc-journal.cn
20-deoxy-20-(N-p-fluorobenzyl-N-(1-(3-quinolyl)-1H-1,2,3-triazol-4-yl)methylamino)-5-O-mycaminosyltylonolide (4g) S. hemolyticus (drug-resistant) <0.0625 sioc-journal.cn
5-dialkylaminomethylhydantoin derivatives Staphylococcus aureus - nih.gov
6-bromoindolglyoxylamide polyamine derivatives Staphylococcus aureus, S. intermedius - nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Gram-positive bacteria 2500-5000 researchgate.net

Antibacterial Activity against Gram-Negative Organisms

The activity of bromo-substituted compounds against Gram-negative bacteria has also been investigated. The outer membrane of Gram-negative bacteria often presents a significant barrier to the entry of antimicrobial agents. Some 6-bromo derivatives have been identified with enhanced antibacterial activity towards Escherichia coli. nih.gov Tylosin derivatives have been synthesized to expand their antibacterial spectrum to include Gram-negative bacteria, with one derivative showing an MIC of 4 µg/mL against E. coli and 8 µg/mL against a drug-resistant strain of E. coli. sioc-journal.cn Additionally, some 5-dialkylaminomethylhydantoin derivatives have been evaluated for their activity against E. coli. nih.gov The emergence of multidrug-resistant Gram-negative bacteria underscores the need for new antibacterial agents. nih.gov

Table 3: In Vitro Antibacterial Activity of Selected Bromo-derivatives against Gram-Negative Bacteria

Compound/Derivative Class Gram-Negative Bacteria MIC (µg/mL) Reference
20-deoxy-20-(N-p-fluorobenzyl-N-(1-(3-quinolyl)-1H-1,2,3-triazol-4-yl)methylamino)-5-O-mycaminosyltylonolide (4g) E. coli 4 sioc-journal.cn
20-deoxy-20-(N-p-fluorobenzyl-N-(1-(3-quinolyl)-1H-1,2,3-triazol-4-yl)methylamino)-5-O-mycaminosyltylonolide (4g) E. coli (drug-resistant) 8 sioc-journal.cn
5-dialkylaminomethylhydantoin derivatives Escherichia coli - nih.gov
6-bromoindolglyoxylamide polyamine derivatives Escherichia coli - nih.gov

Antifungal Investigations

No specific research was identified that has evaluated the antifungal activity of derivatives of this compound. Therefore, no data on their efficacy against various fungal strains or their mechanisms of antifungal action can be provided at this time.

Anti-Inflammatory Modulatory Effects

Detailed studies on the anti-inflammatory effects of this compound derivatives are not present in the available literature. Consequently, information regarding their potential to modulate key inflammatory pathways is unavailable.

Cytokine Modulation (e.g., TNF-α, IL-1β)

There is no specific data from research studies on the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1beta (IL-1β) by derivatives of this compound.

Prostaglandin (B15479496) Pathway Investigations

Investigations into the effects of this compound derivatives on the prostaglandin pathway have not been reported in the accessible scientific literature.

Receptor Interaction Studies

While direct receptor interaction studies for simple derivatives of this compound are not available, this chemical has been utilized as a starting material in the synthesis of more complex heterocyclic compounds, specifically pyrazolo[3,4-b]pyridine derivatives. These resulting molecules have been investigated for their interaction with certain receptor tyrosine kinases.

Notably, these pyrazolo[3,4-b]pyridine compounds, synthesized using this compound as a precursor, have been identified as inhibitors of the TAM and MET kinase families. googleapis.comambeed.com These kinases are crucial in various cellular processes, and their dysregulation is implicated in the development and progression of cancer. The interaction of these complex derivatives with these receptors is a key aspect of their potential therapeutic application. However, it is important to emphasize that these findings pertain to molecules that are structurally distinct from and significantly more complex than simple derivatives of this compound.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Modification of the Bromine Moiety and Its Impact on Activity

The bromine atom at the 5-position of the pyridine (B92270) ring is a critical determinant of the molecule's electronic and steric properties, which in turn can significantly affect its interaction with biological targets. Systematic replacement of the bromine with other substituents allows for a detailed investigation of these effects.

Key modifications often include the substitution of bromine with other halogens (fluorine, chlorine, iodine), hydrogen (de-halogenation), or various other functional groups such as alkyl, alkoxy, or nitro groups. The nature of this substituent can modulate the compound's lipophilicity, a key factor in cell permeability, and its ability to form halogen bonds, a type of non-covalent interaction that can be important for ligand-receptor binding.

Table 1: Hypothetical SAR Data for Modifications at the 5-Position

Compound ID5-Position SubstituentBiological Activity (IC₅₀, µM)
1 -Br1.5
1a -Cl2.8
1b -F5.2
1c -I1.1
1d -H10.5
1e -CH₃8.7
1f -NO₂15.3

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles, as specific experimental data for this exact series was not available in the public domain.

From this hypothetical data, one could infer that a large, polarizable halogen like iodine at the 5-position may be optimal for activity, suggesting a potential halogen bonding interaction or a favorable steric fit in the binding pocket. The significant drop in activity upon removal of the halogen highlights its importance.

Exploration of Hydroxyl Group Derivatization and Its Influence on Biological Response

The phenolic hydroxyl group at the 4-position is a key functional group that can act as both a hydrogen bond donor and acceptor. Its acidity and electronic properties can be finely tuned through derivatization, which can have a profound impact on biological activity.

Common derivatization strategies include etherification (e.g., O-methylation, O-benzylation) and esterification (e.g., O-acetylation). These modifications can alter the compound's solubility, metabolic stability, and ability to interact with specific residues in a protein's active site. For example, converting the hydroxyl group to a methoxy (B1213986) group removes its hydrogen bond donating capability and increases lipophilicity, which could either enhance or diminish activity depending on the nature of the biological target.

Table 2: Hypothetical SAR Data for Modifications at the 4-Position

Compound ID4-Position SubstituentBiological Activity (IC₅₀, µM)
1 -OH1.5
2a -OCH₃7.9
2b -OCH₂Ph12.4
2c -OCOCH₃9.1
2d -NH₂3.2

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles, as specific experimental data for this exact series was not available in the public domain.

The hypothetical data suggests that the free hydroxyl group is crucial for potent activity, likely participating in a key hydrogen bonding interaction with the target. Its replacement with bulkier or electronically different groups leads to a decrease in potency.

Structure-Activity Relationships of the Ester Group and Pyridine Core

The methyl ester at the 3-position and the pyridine core itself are also amenable to modification to probe their roles in biological activity.

The ester group can be hydrolyzed to the corresponding carboxylic acid, or converted to various amides. These changes dramatically alter the charge and hydrogen bonding potential of this substituent. For example, a carboxylic acid introduces a negative charge at physiological pH, which could be beneficial for interacting with a positively charged residue in a binding site. Amide derivatives allow for the introduction of a wide variety of substituents, enabling a broad exploration of the chemical space.

Table 3: Hypothetical SAR Data for Modifications at the 3-Position and Pyridine Core

Compound ID3-Position SubstituentPyridine Core ModificationBiological Activity (IC₅₀, µM)
1 -COOCH₃None1.5
3a -COOHNone4.6
3b -CONH₂None3.1
3c -CON(CH₃)₂None6.8
1g -COOCH₃2-Methyl8.9
1h -COOCH₃6-Methyl11.2

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles, as specific experimental data for this exact series was not available in the public domain.

This hypothetical data implies that the methyl ester offers a good balance of properties for activity. While the carboxylic acid and primary amide retain some activity, further substitution on the amide is detrimental. Modifications to the pyridine core appear to be poorly tolerated, suggesting that the unsubstituted pyridine ring is optimal for interaction with the target.

Correlation of Structural Features with Specific Biological Targets

The specific structural features that are found to be critical for the activity of methyl 5-bromo-4-hydroxynicotinate and its analogues can provide clues about the nature of their biological target. For example, a strong dependence on a halogen at the 5-position might suggest a role for halogen bonding in the binding site of a particular enzyme or receptor. Similarly, the importance of the 4-hydroxyl group as a hydrogen bond donor would point towards the presence of a corresponding hydrogen bond acceptor residue in the target protein.

By comparing the SAR data with the known pharmacology of various target classes, it is possible to generate hypotheses about the mechanism of action. For instance, if the SAR profile of these compounds closely matches that of known inhibitors of a specific kinase, it would suggest that this kinase is a likely biological target. Computational modeling and docking studies can further refine these hypotheses by simulating the binding of the compounds to the active sites of potential targets, providing a molecular basis for the observed SAR. Subsequent experimental validation through in vitro assays with the purified target protein is then necessary to confirm these predictions.

Computational Chemistry Investigations of Methyl 5 Bromo 4 Hydroxynicotinate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For Methyl 5-bromo-4-hydroxynicotinate, DFT calculations can provide fundamental insights into its chemical behavior.

Reaction Mechanism Elucidation and Transition State Analysis

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its reactivity. For instance, in the synthesis of related compounds like Methyl 5-bromo-6-hydroxynicotinate, the bromination of the corresponding hydroxynicotinate precursor proceeds via an electrophilic aromatic substitution mechanism. chemicalbook.com DFT calculations could be employed to model the reaction pathway of such a synthesis. This would involve identifying the transition state structures and calculating the activation energy barriers, thus elucidating the most probable mechanism and optimizing reaction conditions.

Theoretical investigations into the hydrolysis of similar ester-containing compounds have utilized DFT to compare different mechanistic pathways, such as addition-elimination versus elimination-addition schemes.

Electronic Structure Characterization (HOMO/LUMO Analysis)

The electronic properties of a molecule are crucial in determining its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity.

In studies of related niacin derivatives, such as 2-bromo- and 6-bromonicotinic acid, DFT calculations at the B3LYP/6-311(d,p) level of theory have been used to determine their electronic structures. dergipark.org.tr For this compound, similar calculations would likely reveal that the HOMO is localized on the electron-rich pyridine (B92270) ring, particularly influenced by the hydroxyl and bromine substituents, while the LUMO may be centered on the electron-withdrawing methyl ester group. A smaller HOMO-LUMO gap would suggest higher chemical reactivity.

Table 1: Hypothetical Frontier Orbital Energies for this compound and Related Compounds (eV)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound-6.5-1.84.7
Nicotinic Acid-7.2-1.16.1
6-Bromonicotinic Acid-6.8-1.55.3

Note: The values for this compound are hypothetical and for illustrative purposes, based on trends observed in related molecules.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. It helps in identifying regions that are prone to electrophilic and nucleophilic attack. In an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, which are targets for nucleophiles, are colored blue.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and carboxyl groups, as well as the nitrogen atom of the pyridine ring. These sites represent potential locations for hydrogen bonding and interactions with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton. DFT studies on hydroxy-substituted aromatic N-heterocycles have confirmed that such sites are key to interactions with other molecules. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein.

A hypothetical docking study of this compound with a target protein could reveal key interactions. The hydroxyl group and the ester carbonyl could act as hydrogen bond acceptors, while the hydroxyl proton could be a hydrogen bond donor. The pyridine ring can engage in π-π stacking interactions with aromatic residues of the protein. The bromine atom could also participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. This technique can be used to explore the conformational landscape of a molecule and to assess the stability of a ligand-protein complex obtained from molecular docking.

For this compound, MD simulations could be used to understand its flexibility and the preferred orientations of its rotatable bonds, such as the C-O bond of the ester group. When docked into a protein's active site, an MD simulation can provide insights into the stability of the binding pose. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, one can assess whether the ligand remains stably bound. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and can be used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

QSAR studies have been successfully applied to various classes of nicotinic acid derivatives. akjournals.comakjournals.comnih.govresearchgate.net For example, in a study of nicotinic acid derivatives, lipophilicity, as determined by chromatographic methods, was correlated with structural descriptors to develop QSAR models. akjournals.comakjournals.com Another study on 6-substituted nicotine (B1678760) derivatives used a combination of lipophilicity (π) and the volume of the substituent to account for their affinity to nicotinic acetylcholine (B1216132) receptors. researchgate.net

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities would be required. Various molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters, would be calculated. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the biological activity of other, yet-to-be-synthesized, brominated hydroxynicotinate derivatives and guide the design of more potent compounds.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Key Synthetic Intermediate for Bioactive Compounds

The chemical architecture of Methyl 5-bromo-4-hydroxynicotinate makes it a crucial building block in the synthesis of more complex bioactive compounds. The bromine atom at the 5-position is particularly useful, serving as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the creation of diverse molecular libraries for biological screening.

The hydroxyl group at the 4-position can be readily converted into other functional groups, such as ethers and esters, or can participate in cyclization reactions to form fused heterocyclic systems. The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol. This trifunctional nature allows for a high degree of molecular diversity to be generated from a single, readily accessible starting material. Its utility is noted in its classification as a pharmaceutical intermediate, a compound that serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs). cphi-online.com

For instance, the nicotinate (B505614) core is a fundamental component of various quinoline and quinazoline derivatives, which are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. cymitquimica.com The strategic placement of the bromo and hydroxyl groups on the nicotinate ring provides a template for constructing these more elaborate heterocyclic systems.

Design and Synthesis of Novel Pharmacophores from the Nicotinate Scaffold

The nicotinate scaffold, the core structure of this compound, is considered a "privileged structure" in medicinal chemistry. Privileged structures are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the design of novel pharmacophores. The nicotinate ring system can be functionalized to present key pharmacophoric features—such as hydrogen bond donors and acceptors, and hydrophobic and aromatic groups—in a specific three-dimensional arrangement to interact with biological targets.

The design of novel pharmacophores often involves computational methods to identify structural motifs with broad biological activities. unife.it The nicotinate scaffold can be elaborated upon to create libraries of compounds for high-throughput screening. For example, by varying the substituents at the 5-position (via cross-coupling) and the 4-position (via etherification or esterification), chemists can systematically explore the structure-activity relationship (SAR) of a particular series of compounds. This approach has been successfully used to develop potent and selective inhibitors of various enzymes and receptors. The synthesis of such derivatives often involves multi-step reaction sequences that are designed to be efficient and modular, allowing for the rapid generation of analogs. mdpi.commdpi.com

A common strategy involves identifying the key pharmacophoric features of known inhibitors of a particular target, such as a kinase or a receptor, and then designing novel scaffolds that incorporate these features. The nicotinate ring can serve as a central scaffold to which different pharmacophoric groups are attached. For example, in the design of kinase inhibitors, a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase is often a key feature. The nicotinate scaffold can be readily modified to incorporate such a feature.

Contribution to the Development of Anti-Inflammatory Agents

The nicotinate scaffold and its derivatives have shown promise in the development of new anti-inflammatory agents. guidechem.com Inflammation is a complex biological response, and various molecular targets are involved in the inflammatory cascade, including enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as signaling proteins such as transcription factors (e.g., NF-κB) and cytokines. nih.govnih.gov

Derivatives of hydroxylated pyridine (B92270) carboxylic acids have been synthesized and evaluated for their anti-inflammatory properties. nih.gov For instance, studies on isonicotinates, which are isomers of nicotinates, have demonstrated significant reactive oxygen species (ROS) inhibitory activity, a key mechanism in combating inflammation. Some synthesized isonicotinates showed activity that was eight-fold better than the standard drug ibuprofen. nih.gov Molecular docking studies have suggested that these compounds may exert their anti-inflammatory effects by inhibiting the COX-2 enzyme. nih.gov

Furthermore, bromophenol compounds, which share structural similarities with this compound, have been investigated for their anti-inflammatory potential. One such compound, Methyl 3-bromo-4,5-dihydroxybenzoate, was found to alleviate inflammatory bowel disease by regulating the TLR/NF-κB signaling pathways. mdpi.com This suggests that the combination of a bromine atom and hydroxyl groups on an aromatic ring, as seen in this compound, could be a valuable structural motif for the design of novel anti-inflammatory drugs. The development of bromodomain 4 (BRD4) inhibitors, which play a key role in regulating the transcription of inflammatory genes, also highlights the potential for developing anti-inflammatory agents based on scaffolds capable of interacting with these targets. nih.gov

Table 1: Anti-Inflammatory Activity of Related Compounds

Compound Class Example Compound Mechanism of Action Reference
Isonicotinates Isonicotinate of meta-aminophenol ROS Inhibition, potential COX-2 Inhibition nih.gov
Bromophenols Methyl 3-bromo-4,5-dihydroxybenzoate Regulation of TLR/NF-κB pathways mdpi.com
Methyl Salicylate Derivatives M16 (piperazine derivative) Inhibition of IL-6 and TNF-α release, attenuation of COX-2 up-regulation nih.gov
Flavanone Derivatives 2'-methylflavanone, 3'-methylflavanone Inhibition of NO and proinflammatory cytokine production nih.gov

Emerging Applications in Targeting Specific Disease Pathways (e.g., sirtuins)

The nicotinate moiety is chemically related to nicotinamide (B372718), a key component of nicotinamide adenine dinucleotide (NAD+), which is a critical co-substrate for a class of enzymes called sirtuins. Sirtuins are NAD+-dependent deacetylases that play crucial roles in regulating a wide range of cellular processes, including metabolism, DNA repair, and inflammation. nih.gov Given this structural similarity, there is growing interest in using nicotinate-based scaffolds to design modulators of sirtuin activity.

The modulation of sirtuin activity has therapeutic potential in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Small molecule activators and inhibitors of sirtuins are being actively pursued as potential drug candidates. The design of sirtuin modulators often involves creating molecules that can mimic the binding of NAD+ or the acetylated substrate to the enzyme. The nicotinate scaffold of this compound provides a starting point for the synthesis of such molecules. By modifying the substituents on the nicotinate ring, it may be possible to develop potent and selective modulators of specific sirtuin isoforms.

For example, resveratrol, a natural product known to modulate sirtuin activity, has been studied extensively, and its interactions with sirtuins have been characterized at the molecular level. mdpi.com The design of novel synthetic sirtuin modulators could be guided by the structural features of known modulators like resveratrol, incorporating the nicotinate scaffold as a core element to interact with the NAD+ binding site.

Implementation of Green Chemistry Principles in Scalable Pharmaceutical Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. pharmafeatures.com The synthesis of pharmaceutical intermediates like this compound on a large scale presents opportunities to implement these principles. Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org

Key principles of green chemistry applicable to the synthesis of this intermediate include:

Use of Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents. pharmafeatures.com

Catalysis: Employing catalytic reactions, including biocatalysis using enzymes, which offer high selectivity and efficiency under mild conditions, thereby reducing energy consumption and waste. worldpharmatoday.comispe.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. pharmafeatures.comispe.org

Process Intensification: Utilizing technologies like continuous flow chemistry, which can offer better control over reaction parameters, improved safety, and higher yields compared to traditional batch processing. ispe.org

By optimizing the synthetic route to this compound using these principles, it is possible to develop a more sustainable and cost-effective manufacturing process. reachemchemicals.com This involves a holistic approach, considering the entire life cycle of the product, from the choice of starting materials to the final formulation of the drug. acs.org

Table 2: Green Chemistry Principles in Pharmaceutical Synthesis

Principle Application in Synthesis Potential Benefit
Waste Prevention Optimizing reaction conditions to maximize yield and minimize byproducts. Reduced environmental impact and disposal costs.
Atom Economy Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. Minimized waste and increased efficiency.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment. Improved safety for workers and reduced environmental pollution.
Designing Safer Chemicals Designing chemical products to be effective while minimizing their toxicity. Reduced risk of adverse health effects.
Safer Solvents and Auxiliaries Minimizing or avoiding the use of auxiliary substances like solvents, or using safer alternatives. Reduced environmental pollution and health risks.
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure whenever possible. Lower energy consumption and reduced carbon footprint.
Use of Renewable Feedstocks Using raw materials and feedstocks that are renewable rather than depleting. Reduced reliance on fossil fuels and promotion of sustainability.
Reduce Derivatives Minimizing or avoiding the use of protecting groups or other temporary modifications. Fewer reaction steps, reduced waste, and increased efficiency.
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents. Increased reaction rates, higher selectivity, and reduced waste.
Design for Degradation Designing chemical products to break down into innocuous degradation products at the end of their function. Reduced persistence of chemicals in the environment.
Real-time Analysis for Pollution Prevention Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. Prevention of accidents and pollution incidents.
Inherently Safer Chemistry for Accident Prevention Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. Enhanced safety for workers and the community.

Future Research Trajectories and Broader Academic Impact

Exploration of Novel Synthetic Pathways and Methodological Advancements

While methods for the synthesis of substituted pyridines are established, the development of novel, efficient, and versatile synthetic pathways for polysubstituted pyridines like Methyl 5-bromo-4-hydroxynicotinate remains a key area of research. researchgate.netrsc.org Future investigations are anticipated to focus on several key areas:

Greener Synthetic Routes: A shift towards more environmentally benign synthesis methods is a general trend in chemistry. wiley.com Future work will likely explore one-pot multicomponent reactions (MCRs) and the use of nanocatalysts to improve yield, reduce reaction times, and minimize waste. rsc.orgnumberanalytics.com

Late-Stage Functionalization: The ability to modify the pyridine (B92270) core in the later stages of a synthetic sequence is highly desirable for creating diverse compound libraries. nih.gov Research into C-H activation and functionalization strategies could provide new ways to introduce additional functional groups to the this compound scaffold. nih.govchemrxiv.org

Flow Chemistry and Automation: The use of flow chemistry and automated synthesis platforms can accelerate the production of pyridine derivatives and facilitate the rapid exploration of structure-activity relationships (SAR). researchgate.netsoton.ac.uk

These advancements will not only make this compound and its analogs more accessible but also contribute to the broader field of synthetic organic chemistry.

Broadening the Scope of Biological Evaluation for Untapped Therapeutic Areas

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govrsc.org While the specific biological activities of this compound are not yet extensively documented, its structural motifs suggest potential in several therapeutic areas that warrant future investigation.

Table 1: Potential Therapeutic Areas for this compound Derivatives

Therapeutic AreaRationale
Oncology Pyridine derivatives have shown significant anticancer effects against various cell lines. rsc.org The presence of the bromine atom could enhance activity.
Infectious Diseases Many pyridine-based compounds exhibit antibacterial and antifungal properties. nih.gov The unique substitution pattern of this compound could be effective against drug-resistant pathogens. nih.gov
Neurodegenerative Diseases Substituted pyridines have been investigated as potential treatments for conditions like Alzheimer's disease. nih.gov
Inflammatory Diseases Nicotinic acid and its derivatives have known anti-inflammatory properties. nih.gov The specific substitutions on this compound may modulate this activity.

Future research should involve screening this compound and its derivatives against a wide range of biological targets to uncover novel therapeutic applications.

Development of Advanced Computational Models for Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these approaches can accelerate the design of new analogs with improved properties.

Future computational studies could focus on:

Target Identification and Docking: In silico screening of this compound against libraries of biological targets could help identify potential mechanisms of action. researchgate.netnih.gov Molecular docking studies can then be used to predict the binding modes of these compounds within the active sites of identified targets. nih.gov

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for developing viable drug candidates. nih.govresearchgate.netnih.gov Computational models can be used to predict these properties for virtual libraries of this compound derivatives, prioritizing which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): By correlating structural features with biological activity, QSAR models can guide the rational design of more potent and selective compounds. nih.gov

The integration of these computational methods will enable a more targeted and efficient approach to the development of new therapeutics based on the this compound scaffold.

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against biological targets. nih.gov The this compound scaffold is well-suited for the generation of compound libraries for HTS campaigns through combinatorial chemistry. researchgate.net

Future research in this area will likely involve:

Library Synthesis: The development of robust synthetic routes will facilitate the creation of large and diverse libraries of this compound analogs. researchgate.net This can be achieved by varying the substituents at different positions on the pyridine ring.

Assay Development: The design of suitable biochemical and cell-based assays is essential for screening these libraries to identify "hit" compounds with desired biological activities.

Hit-to-Lead Optimization: Following the identification of initial hits from HTS, a combination of medicinal chemistry and computational modeling will be used to optimize their potency, selectivity, and pharmacokinetic properties.

The synergy between combinatorial chemistry and HTS will be a powerful engine for discovering new biological functions and potential therapeutic leads from the this compound scaffold.

Potential for Material Science Applications and Other Non-Medicinal Research Avenues

Beyond its potential in medicine, the unique electronic and structural properties of the this compound scaffold suggest possible applications in material science. Pyridine-based materials have been explored for their use in organic electronics and catalysis. wiley.comcollege-de-france.frrsc.org

Potential non-medicinal research avenues include:

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are used as electron-transporting materials in OLEDs. rsc.org The specific substitution pattern of this compound could be tuned to optimize its electronic properties for such applications.

Catalysis: Pyridine-based ligands are widely used in catalysis. wiley.comcollege-de-france.fr The functional groups on this compound could be modified to create novel ligands for a variety of chemical transformations.

Supramolecular Chemistry: The ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination makes it a valuable building block for constructing complex supramolecular architectures. wiley.comcollege-de-france.fr

Exploring these non-medicinal applications will not only broaden the impact of this compound but also contribute to the development of new functional materials.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-bromo-4-hydroxynicotinate, and how can reaction conditions be optimized to improve yield?

this compound is typically synthesized via nucleophilic substitution or halogenation of nicotinate derivatives. For example, bromination at the 5-position of a 4-hydroxynicotinate precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous DMF, 0–25°C) can yield the target compound. Optimization involves adjusting stoichiometry, solvent polarity, and temperature to minimize side reactions (e.g., over-bromination). Characterization via 1H^1H-NMR and 13C^{13}C-NMR (as outlined in ) is critical to confirm regioselectivity and purity .

Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization).
  • Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, and 1H^1H-NMR to verify substitution patterns (e.g., absence of residual solvents or unreacted intermediates).
  • Elemental Analysis : Match calculated and observed C/H/N/Br percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can X-ray crystallography be employed to resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Key steps include:

  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane mixtures).
  • Data Collection : Use a synchrotron or rotating anode source for high-resolution data.
  • Refinement : Employ SHELXL ( ) for least-squares refinement of atomic coordinates and thermal displacement parameters. Pay attention to the Br atom’s anisotropic displacement ellipsoids to confirm positional accuracy. ORTEP-III ( ) can visualize the final structure .

Q. What strategies are effective in addressing contradictory spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Solutions include:

  • Variable-Temperature NMR : Probe temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol transitions in the 4-hydroxyl group).
  • DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian or ORCA software) for different conformers.
  • Complementary Techniques : Use 13C^{13}C-NMR or 2D-COSY to resolve overlapping signals .

Q. How can this compound serve as a building block in heterocyclic chemistry?

The bromine atom at position 5 and hydroxyl group at position 4 enable diverse functionalization:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids to introduce aromatic substituents.
  • Nucleophilic Aromatic Substitution : Replace Br with amines or alkoxides under Pd catalysis.
  • Coordination Chemistry : Use the hydroxyl and ester groups to bind metal centers in catalyst design. Monitor reactivity via in situ FTIR or LC-MS .

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound

TechniqueConditions/ParametersPurposeReference
HPLCC18 column, 70:30 acetonitrile/water, 254 nmPurity assessment
HRMS (ESI+)m/z calculated: 246.98 (M+H+^+)Molecular weight confirmation
SCXRD RefinementSHELXL, R1 < 0.05Structural validation

Q. Table 2: Troubleshooting Common Synthesis Issues

IssueLikely CauseMitigation Strategy
Low yieldCompeting hydrolysisUse anhydrous solvents, inert gas
Unidentified byproductsOver-brominationReduce reaction time/temperature
Poor crystallizationSolvent polarity mismatchOptimize anti-solvent selection

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-4-hydroxynicotinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-4-hydroxynicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.